molecular formula C5H6F2O4 B7983974 4,4-Difluoro-2-methoxyacetoacetate

4,4-Difluoro-2-methoxyacetoacetate

Cat. No.: B7983974
M. Wt: 168.10 g/mol
InChI Key: GTEBOWHIOHDJMT-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methoxyacetoacetate: is an organic compound with the molecular formula C5H6F2O4. It is a derivative of acetoacetate, where two fluorine atoms are substituted at the 4th position and a methoxy group is attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Difluoro-2-methoxyacetoacetate can be synthesized through a Claisen condensation reaction. This involves the reaction of difluoroacetyl halide (such as difluoroacetyl chloride) with methoxyacetate in the presence of an alkaline catalyst like sodium methoxide. The reaction is typically carried out at temperatures ranging from -30°C to 80°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which enhances yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-methoxyacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents

Properties

IUPAC Name

4,4-difluoro-2-methoxy-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c1-11-3(5(9)10)2(8)4(6)7/h3-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEBOWHIOHDJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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